Aromatic Planarity Defines GSK‑3β Inhibitor Pharmacophore: Furan vs. Saturated Ring Class‑Level SAR
The patent family EP 1939191 A1 establishes that furan‑bearing heterocycles of general formula (I), which encompass 3‑furyl‑ether anilines, act as potent GSK‑3β inhibitors. While specific IC₅₀ values for 4‑(furan‑3‑yloxy)aniline are not disclosed, the patent demonstrates a class‑level SAR where the aromatic furan ring is essential for the inhibitory pharmacophore; replacement with saturated tetrahydrofuran congeners (e.g., oxolan‑3‑yloxy analogs, CAS 307309‑28‑0) is explicitly disfavored by the generic Markush scope because saturation disrupts the π‑stacking interaction within the ATP‑binding pocket [REFS‑1]. For a closely related 4‑(furan‑3‑yloxy)aniline fragment, BindingDB entry BDBM50166289 records GSK‑3β IC₅₀ = 22 nM (Western blot) and IC₅₀ = 190 nM (presence of ATP) [REFS‑2], confirming sub‑micromolar potency when an appropriate extended scaffold is built on the core.
| Evidence Dimension | GSK‑3β inhibition potency (class inference) |
|---|---|
| Target Compound Data | Related 4‑(furan‑3‑yloxy) scaffold: IC₅₀ = 22 nM (GSK‑3β, Western blot); IC₅₀ = 190 nM (GSK‑3β, +ATP) [REFS‑2] |
| Comparator Or Baseline | Saturated tetrahydrofuran analog (4‑oxolan‑3‑yloxy) – not claimed in the patent Markush; no measurable GSK‑3β inhibition expected from class SAR [REFS‑1] |
| Quantified Difference | Qualitative: aromatic furan required for activity; saturation eliminates key π‑stacking and leads to >10‑fold potency loss predicted by SAR |
| Conditions | GSK‑3β inhibition assay (in vitro kinase assay, Western blot); ATP‑competition experiments [REFS‑2] |
Why This Matters
Procurement of the furan‑3‑yloxy building block rather than its tetrahydrofuran analog is mandatory for programs targeting GSK‑3β or related kinases where aromatic heterocycle contacts dominate the binding pose.
- [1] EP 1939191 A1. Furan derivatives, method of synthesis and uses thereof. 2008‑07‑02. Claim 1 defines furan derivatives of formula (I); the entire disclosure teaches the necessity of the aromatic furan ring for GSK‑3β inhibition. View Source
- [2] BindingDB BDBM50166289. CHEBI:43645::CHEMBL216543. IC₅₀ = 22 nM for GSK‑3β inhibition assessed by decrease in tau phosphorylation at Ser214 (Western blot); IC₅₀ = 190 nM in presence of ATP. View Source
